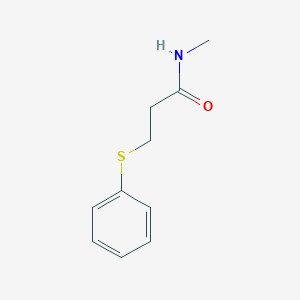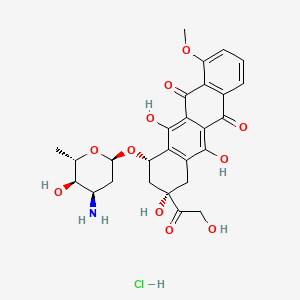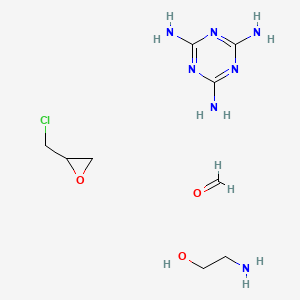
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate is a complex organic compound featuring a combination of phenyl, pyridinyl, and hydrazinecarbodithioate groups
Preparation Methods
The synthesis of (E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate typically involves the reaction of pyridin-2-yl hydrazinecarbodithioate with a phenyl-substituted aldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also undergo condensation reactions with various carbonyl compounds to form more complex structures.
Scientific Research Applications
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(E)-methyl 2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbodithioate can be compared with other similar compounds, such as:
Pyridin-2-yl derivatives: These compounds share the pyridinyl group and have similar chemical properties.
Phenyl-substituted hydrazinecarbodithioates: These compounds have a phenyl group attached to the hydrazinecarbodithioate moiety and exhibit similar reactivity.
Heterocyclic compounds: Compounds containing both pyridinyl and phenyl groups, which are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
26158-28-1 |
|---|---|
Molecular Formula |
C14H13N3S2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
methyl N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]carbamodithioate |
InChI |
InChI=1S/C14H13N3S2/c1-19-14(18)17-16-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10H,1H3,(H,17,18)/b16-13+ |
InChI Key |
UIILRWXOQVCBIG-DTQAZKPQSA-N |
Isomeric SMILES |
CSC(=S)N/N=C(\C1=CC=CC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CSC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


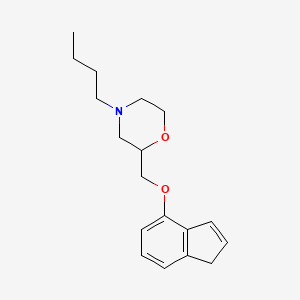
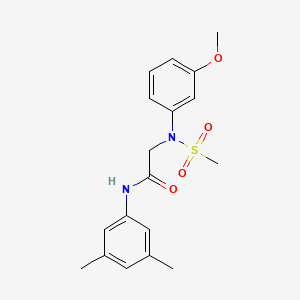

![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
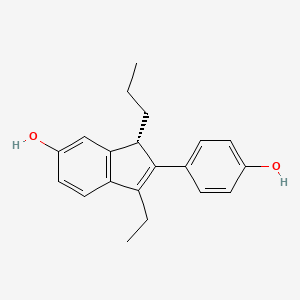

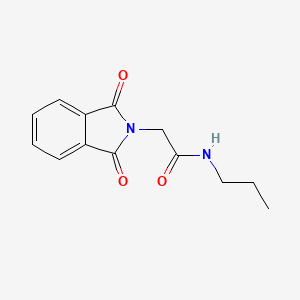
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
